molecular formula C13H16N2O2 B6607807 tert-butyl 1-imino-2,3-dihydro-1H-isoindole-2-carboxylate CAS No. 2613384-66-8

tert-butyl 1-imino-2,3-dihydro-1H-isoindole-2-carboxylate

Cat. No.: B6607807
CAS No.: 2613384-66-8
M. Wt: 232.28 g/mol
InChI Key: PIVQRONBGQJFLA-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 1-imino-2,3-dihydro-1H-isoindole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted isoindole derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of tert-butyl 1-imino-2,3-dihydro-1H-isoindole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects . The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 1-imino-2,3-dihydro-1H-isoindole-2-carboxylate stands out due to its unique combination of the tert-butyl group and the isoindole ring, which enhances its stability and lipophilicity. This makes it a valuable compound for various applications in medicinal chemistry and material science .

Properties

IUPAC Name

tert-butyl 3-imino-1H-isoindole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-13(2,3)17-12(16)15-8-9-6-4-5-7-10(9)11(15)14/h4-7,14H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIVQRONBGQJFLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=CC=CC=C2C1=N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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